

Spectral Data Analysis of Filic-3-en-25-al: A Technical Guide

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Compound of Interest

Compound Name: *Filic-3-en-25-al*

Cat. No.: *B593578*

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Disclaimer: Direct experimental spectral data for "**Filic-3-en-25-al**" is not readily available in surveyed scientific literature and databases. This guide, therefore, presents a hypothetical but scientifically grounded spectral dataset based on the analysis of structurally similar compounds, particularly triterpenoids with a filicane (fernane) skeleton and those bearing aldehyde functionalities. The presented data serves as a predictive framework for researchers and drug development professionals.

The hypothetical structure of **Filic-3-en-25-al** is based on its nomenclature, suggesting a pentacyclic triterpenoid of the filicane class, featuring a double bond at the C-3 position and an aldehyde group at C-25.

Hypothetical Spectral Data

The following tables summarize the predicted spectral data for **Filic-3-en-25-al**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **Filic-3-en-25-al** (in CDCl_3 , 500 MHz)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~5.40	br s	
H-25	~9.80	s	
Methyls	~0.80 - 1.20	s, d	
Methylene/Methine	~1.00 - 2.50	m	

Table 2: Predicted ^{13}C NMR Spectral Data for **Filic-3-en-25-al** (in CDCl_3 , 125 MHz)

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	~121.0
C-4	~142.0
C-25	~205.0
Quaternary C	~35.0 - 50.0
Methine CH	~45.0 - 60.0
Methylene CH_2	~18.0 - 40.0
Methyl CH_3	~15.0 - 30.0

Mass Spectrometry (MS)

- Molecular Ion (M^+): Predicted at $m/z \approx 438.35$, corresponding to the molecular formula $\text{C}_{30}\text{H}_{46}\text{O}$.
- Key Fragmentation Patterns: The mass spectrum of pentacyclic triterpenoids is often characterized by specific fragmentation patterns.^[1] A retro-Diels-Alder cleavage of the C ring is a common fragmentation pathway for unsaturated pentacyclic triterpenoids.^[1] The loss of the aldehyde group (CHO) or related fragments is also expected.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Filic-3-en-25-al**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (aldehyde)	~2820 and ~2720	Medium
C=O (aldehyde)	~1725 - 1705	Strong
C=C (alkene)	~1650	Medium
C-H (alkane)	~2960 - 2850	Strong

Experimental Protocols

The acquisition of spectral data for a novel triterpenoid like **Filic-3-en-25-al** would follow established methodologies for natural product characterization.

Sample Preparation

The isolated and purified compound is dissolved in an appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, C₅D₅N). For MS analysis, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile. IR spectroscopy can be performed on the solid sample using a KBr pellet or as a thin film.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).[2] A standard suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is essential for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.[2]

Mass Spectrometry

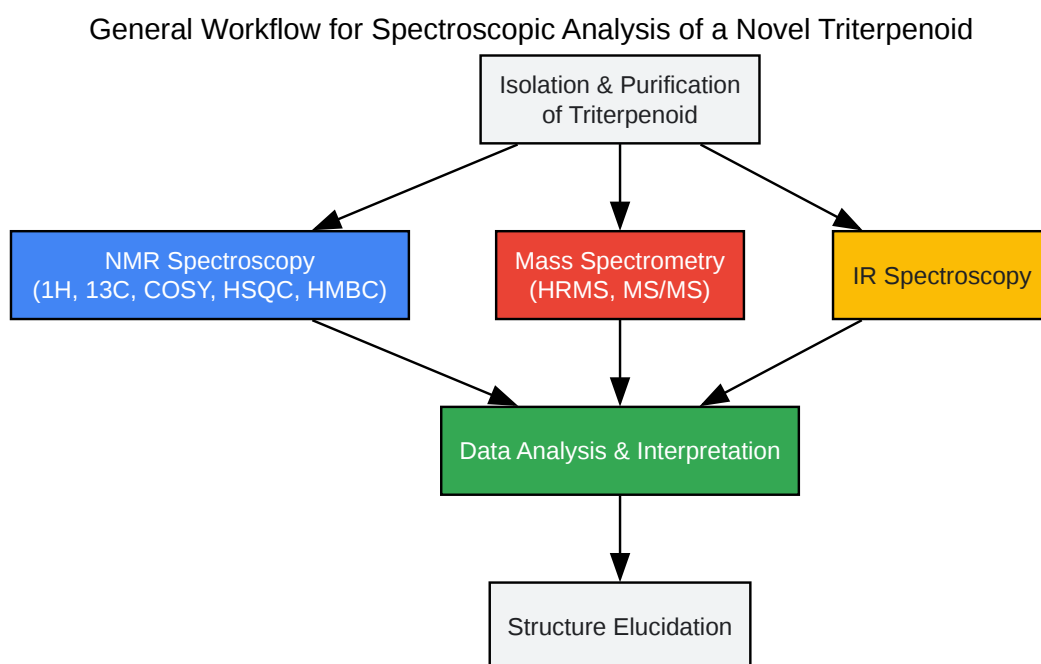
High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, is used to determine the accurate mass and elemental composition of the molecular ion.[1] Tandem MS (MS/MS) experiments are conducted to induce fragmentation and elucidate the structure of the molecule.[1]

Infrared Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl). The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}) to identify the functional groups present in the molecule.[2]

Visualizations

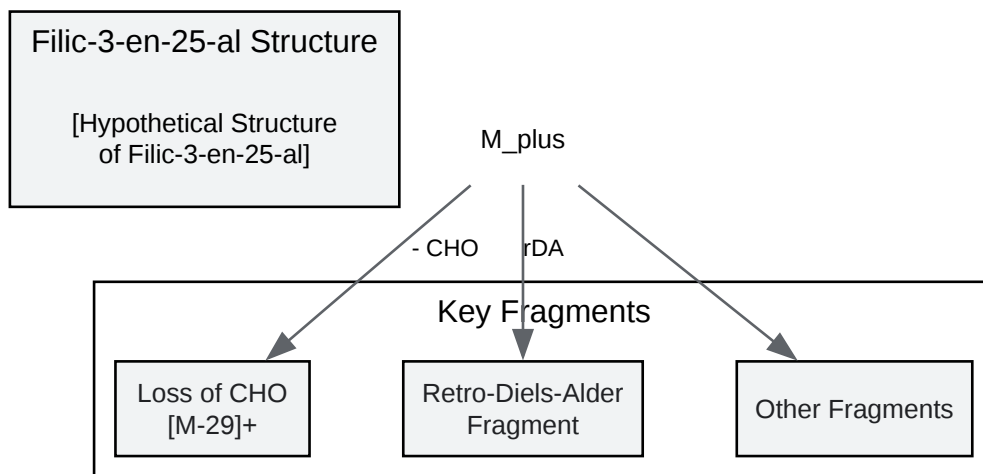
The following diagrams illustrate the general workflow for spectral analysis and the hypothetical structure and fragmentation of **Filic-3-en-25-al**.



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Caption: Workflow for the spectroscopic analysis of a novel natural product.

Hypothetical Structure and MS Fragmentation of Filic-3-en-25-al



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Caption: Hypothetical structure and key MS fragmentation of **Filic-3-en-25-al**.

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References

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